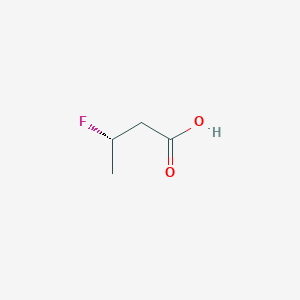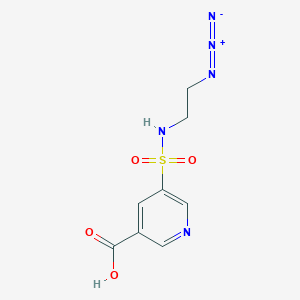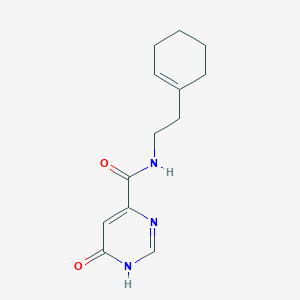![molecular formula C19H22F3NO3S B2603959 N-(2-hydroxy-2-methyl-4-phenylbutyl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide CAS No. 1396632-00-0](/img/structure/B2603959.png)
N-(2-hydroxy-2-methyl-4-phenylbutyl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-hydroxy-2-methyl-4-phenylbutyl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide” is a chemical compound with the molecular formula C19H22F3NO3S and a molecular weight of 401.44. It is used in the pharmaceutical industry .
Synthesis Analysis
The synthesis of this compound involves a reaction process that includes the use of 2L dichloromethane, 186g (2.0mol) aniline, 4.88g (0.04mol) 4-dimethylaminopyridine (DMAP), and 444g (4.4mol) triethylamine . The reaction vessel is vacuumed to -0.095MPa and cooled to -40°C, then 665g (4.4mol) trifluoromethylsulfonyl fluoride gas is introduced . The reaction is stirred at a reaction temperature of -20°C to 0°C and a reaction pressure of 0.02MPa to 0.1MPa . After 6 hours, the excess trifluoromethylsulfonyl fluoride gas in the reactor is released for cooling and collection . After the reactor is returned to atmospheric pressure, 500mL of water is added and the liquid is separated . The organic phase is heated to 40°C to distill off the dichloromethane, resulting in a light yellow solid . The light yellow solid is recrystallized with toluene to obtain 650g of white crystals, with a yield of 91.0% .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a complex arrangement of carbon, hydrogen, fluorine, nitrogen, oxygen, and sulfur atoms . The average mass of the molecule is 387.417 Da, and the monoisotopic mass is 387.111603 Da .
Wissenschaftliche Forschungsanwendungen
Analytical Applications
Compounds related to N-(2-hydroxy-2-methyl-4-phenylbutyl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide have been utilized in analytical chemistry, particularly in the development of assays. For instance, methanesulfonic acid-based assays have been employed for the colorimetric detection of lipid peroxidation products, offering a method to measure malondialdehyde and 4-hydroxyalkenals, crucial markers of oxidative stress in biological samples (Gérard-Monnier et al., 1998).
Microbial Synthesis and Biocatalysis
Stereo-selective microbial reduction has been employed to produce chiral intermediates from related sulfonamide compounds. These intermediates are critical for the synthesis of pharmaceuticals like beta-receptor antagonists, demonstrating the role of biocatalysis in creating enantiomerically pure compounds (Patel et al., 1993).
Environmental Biotechnology
Methane-utilizing bacteria have been studied for their potential in biosynthesizing valuable biopolymers and chemicals. For example, a Methylocystis-dominated methanotrophic enrichment has shown stable production capabilities for polyhydroxyalkanoates (PHAs), highlighting the application of methane as a feedstock for biodegradable plastics production (Myung et al., 2015).
Molecular and Structural Chemistry
The study of sulfonamide derivatives, including their synthesis and structural characterization, plays a significant role in developing novel materials and pharmaceuticals. For example, the voltammetric analysis of nimesulide, a sulfonamide-based anti-inflammatory agent, demonstrates the use of electroanalytical techniques to understand the redox behavior of these compounds (Álvarez-Lueje et al., 1997).
Synthesis and Drug Development
Sulfonamide compounds have been explored for their potential in drug development, including as intermediates in synthesizing antiarrhythmic agents and studying their mechanism of action. This research aids in the design of drugs with specific therapeutic targets, improving efficacy and reducing side effects (Connors et al., 1991).
Eigenschaften
IUPAC Name |
N-(2-hydroxy-2-methyl-4-phenylbutyl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F3NO3S/c1-18(24,12-11-15-5-3-2-4-6-15)14-23-27(25,26)13-16-7-9-17(10-8-16)19(20,21)22/h2-10,23-24H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEMFJUUFJSZWCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(CNS(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3,5-Bis(methylthio)isothiazol-4-yl]methylamine hydrochloride](/img/structure/B2603883.png)
![2-[[5-Butylsulfanyl-4-(4-chlorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2603886.png)

![2-[(E)-[(5-methylfuran-2-yl)methylidene]amino]-5-phenylfuran-3-carbonitrile](/img/structure/B2603888.png)



![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(pyridin-3-yl)propanamide](/img/structure/B2603893.png)
![N-(4-ethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2603895.png)
![4,7-Dimethyl-6-(3-methylphenyl)-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2603896.png)

